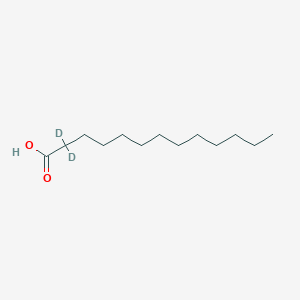

Tridecanoic acid-d2

Description

The exact mass of the compound Tridecanoic-2,2-d2 acid(9CI) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tridecanoic acid-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tridecanoic acid-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuteriotridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHOJFHSIKHZHA-XUWBISKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64118-44-1 | |

| Record name | Tridecanoic-2,2-D2 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical characteristics of Tridecanoic acid-d2

An In-depth Technical Guide to Tridecanoic Acid-d2: Physical and Chemical Characteristics for Researchers

Introduction

Tridecanoic acid-d2, a deuterated form of the 13-carbon saturated fatty acid, serves as a critical tool in advanced biomedical and pharmaceutical research.[1] Its isotopic labeling allows for precise quantification and tracing in complex biological systems. This technical guide provides an in-depth overview of the physical and chemical properties of Tridecanoic acid-d2, alongside detailed experimental protocols for its application in mass spectrometry, NMR spectroscopy, and metabolic tracer studies. The information is tailored for researchers, scientists, and professionals in drug development who require a stable, reliable internal standard or metabolic probe.

Physical and Chemical Characteristics

Tridecanoic acid-d2, also known as 2,2-Dideuterotridecanoic acid, is a white solid at room temperature.[2][3] The substitution of two hydrogen atoms with deuterium at the alpha-carbon position results in a mass shift of +2, making it readily distinguishable from its endogenous counterpart in mass spectrometry-based analyses.[2] While its physical properties are very similar to the unlabeled form, the isotopic substitution is key to its utility in analytical applications.[3]

Table 1: Physical and Chemical Properties of Tridecanoic Acid-d2

| Property | Value |

| Chemical Formula | C₁₃H₂₄D₂O₂[3] |

| Linear Formula | CH₃(CH₂)₁₀CD₂COOH[2] |

| Molecular Weight | 216.36 g/mol [2][3] |

| CAS Number | 64118-44-1[2][3] |

| Appearance | White solid[2][3] |

| Melting Point | 41-42 °C[2] |

| Boiling Point | 236 °C at 100 mmHg[2][4] |

| Flash Point | 113 °C (closed cup)[2] |

| Isotopic Purity | ≥98 atom % D[2] |

| Solubility | Soluble in organic solvents like alcohol and ether.[5][6] |

| InChI Key | SZHOJFHSIKHZHA-XUWBISKJSA-N[2] |

Applications in Research

Tridecanoic acid-d2 is a versatile molecule with several key applications in research:

-

Internal Standard: It is widely used as an internal standard for the quantitative analysis of fatty acids and other lipids by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]

-

Metabolic Tracer: The deuterium label allows researchers to trace the metabolic fate of tridecanoic acid in various biological systems, providing insights into fatty acid metabolism and related pathways.[1][7]

-

Drug Development: In drug metabolism studies, it can be used to assess the effect of new chemical entities on fatty acid metabolism.[8][9]

Experimental Protocols

Quantification of Fatty Acids in Plasma using GC-MS

This protocol describes the use of Tridecanoic acid-d2 as an internal standard for the accurate quantification of free fatty acids in a plasma sample.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a 1 mg/mL solution of Tridecanoic acid-d2 in methanol (internal standard).

-

Add 500 µL of a 2:1 chloroform:methanol solution to extract the lipids.

-

Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

-

Derivatization:

-

To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at 60 °C for 30 minutes to form trimethylsilyl (TMS) esters of the fatty acids.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into a GC-MS system.

-

Use a suitable capillary column (e.g., HP-5MS) for separation.

-

The mass spectrometer is operated in electron ionization (EI) mode, and the ions are monitored in selected ion monitoring (SIM) mode.

-

Quantify the target fatty acids by comparing their peak areas to the peak area of the Tridecanoic acid-d2 TMS derivative.[10]

-

Caption: Figure 1. Workflow for Fatty Acid Quantification using GC-MS.

Metabolic Flux Analysis using LC-MS

This protocol outlines a method to trace the metabolism of Tridecanoic acid-d2 in cultured cells to understand its incorporation into more complex lipids.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells (e.g., hepatocytes) to 80% confluency.

-

Replace the normal growth medium with a medium supplemented with 50 µM Tridecanoic acid-d2.

-

Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol.

-

Scrape the cells, collect the extract, and centrifuge to pellet cell debris.

-

Collect the supernatant for analysis.

-

-

LC-MS Analysis:

-

Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography.

-

Use a C18 column for reverse-phase separation of lipids.

-

The mass spectrometer is operated in a data-dependent acquisition mode to collect both MS1 and MS/MS spectra.

-

Identify and quantify deuterated downstream metabolites (e.g., triglycerides, phospholipids containing the d2-tridecanoyl moiety) based on their accurate mass and fragmentation patterns.

-

Caption: Figure 2. Experimental Workflow for Metabolic Flux Analysis.

Signaling Pathways and Metabolic Fate

Tridecanoic acid, as an odd-chain fatty acid, can be metabolized through beta-oxidation, producing propionyl-CoA in the final cycle, which can then enter the Krebs cycle. When Tridecanoic acid-d2 is used as a tracer, the deuterium label can be followed through these metabolic conversions.

Caption: Figure 3. Potential Metabolic Fate of Tridecanoic Acid-d2.

Safety and Handling

Tridecanoic acid-d2 is classified as an irritant, causing skin, eye, and respiratory system irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when handling the solid compound.[2] It is a combustible solid and should be stored in a well-ventilated area.[2]

Conclusion

Tridecanoic acid-d2 is an invaluable tool for researchers in lipidomics, metabolomics, and drug development. Its well-defined physical and chemical properties, combined with its isotopic stability, make it an excellent internal standard and metabolic tracer. The experimental protocols and workflows provided in this guide offer a starting point for its effective implementation in a research setting, enabling precise and reliable quantitative and qualitative analyses of fatty acid metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tridecanoic-2,2-d2 acid D 98atom 64118-44-1 [sigmaaldrich.com]

- 3. CAS 64118-44-1: Tridecanoic-2,2-d2 acid(9CI) | CymitQuimica [cymitquimica.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Tridecylic acid - Wikipedia [en.wikipedia.org]

- 6. tridecanoic acid, 638-53-9 [thegoodscentscompany.com]

- 7. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Approaches to Characterize Individual Drug Metabolism and Advance Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Tridecanoic acid, TMS derivative [webbook.nist.gov]

An In-depth Technical Guide to Tridecanoic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular and physical properties of tridecanoic acid-d2, alongside detailed experimental protocols for its application as an internal standard in quantitative mass spectrometry-based lipidomics. Furthermore, it outlines the metabolic fate of its non-deuterated counterpart, tridecanoic acid, offering insights into its biological significance.

Core Compound Data: Tridecanoic Acid-d2

Tridecanoic acid-d2 is a deuterated form of the 13-carbon saturated fatty acid, tridecanoic acid. The incorporation of deuterium atoms makes it an ideal internal standard for mass spectrometry applications, allowing for precise quantification of its non-labeled analogue and other fatty acids in complex biological matrices.

Table 1: Molecular and Physical Properties of Tridecanoic Acid-d2

| Property | Value | Citations |

| Molecular Formula | C₁₃H₂₄D₂O₂ | [1][2] |

| Molecular Weight | 216.36 g/mol | [1][3] |

| CAS Number | 64118-44-1 | [1] |

| Synonyms | Tridecanoic-2,2-d2 acid, 2,2-Dideuterotridecanoic Acid, Tridecylic-α,α-d2 acid | [1] |

| Isotopic Purity | ≥98 atom % D | [3] |

| Chemical Purity | ≥98% | |

| Physical Form | White solid | [3] |

| Melting Point | 41-42 °C | [3] |

| Boiling Point | 236 °C @ 100 mmHg | [3] |

| Unlabeled CAS Number | 638-53-9 |

Experimental Protocols

Tridecanoic acid-d2 is frequently utilized as an internal standard in the quantitative analysis of fatty acids from various biological samples, including plasma, tissues, and cell cultures. Its chemical similarity to endogenous fatty acids ensures comparable extraction and ionization efficiency, while its mass difference allows for distinct detection by a mass spectrometer.

Protocol 1: Quantification of Free Fatty Acids in Biological Samples using GC-MS

This protocol outlines the use of tridecanoic acid-d2 as an internal standard for the quantification of free fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction:

-

For Cell Cultures: Lyse up to 2 million cells in a methanol-containing solution. Acidify the mixture to a final concentration of 25 mM HCl.

-

For Plasma: To 200 µL of plasma, add 300 µL of dPBS.

-

For Tissues: Homogenize and sonicate the tissue sample in methanol. The amount of tissue should be empirically determined based on the tissue type.

-

Internal Standard Spiking: Add a known amount of tridecanoic acid-d2 (and other relevant deuterated fatty acids) in an ethanol solution to each sample.

-

Lipid Extraction: Perform a liquid-liquid extraction by adding iso-octane to the sample mixture. Vortex and centrifuge to separate the phases. The upper organic phase containing the fatty acids is collected. Repeat the extraction for improved recovery.

2. Derivatization:

-

Evaporate the solvent from the collected organic phase under a vacuum.

-

To the dried residue, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.

-

Incubate at room temperature for 20 minutes to form PFB esters of the fatty acids.

-

Dry the derivatized sample under vacuum and reconstitute in iso-octane.

3. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample onto a GC-MS system.

-

Analysis Mode: Negative Ion Chemical Ionization (NICI).

-

Quantification: Prepare a standard curve using known concentrations of non-labeled fatty acid standards spiked with the same amount of internal standard as the samples. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification.

Protocol 2: Analysis of Fatty Acids by HPLC-ESI-MS

This protocol details the use of deuterated fatty acids like tridecanoic acid-d2 for quantification via High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS).

1. Sample Preparation:

-

Hydrolysis: For total fatty acid analysis, perform a hydrolysis step to release fatty acids from complex lipids.

-

Internal Standard Spiking: Add a known amount of tridecanoic acid-d2 to the sample.

-

Neutralization and Quenching: Neutralize the sample and quench the reaction.

2. HPLC-MS Analysis:

-

Inject the prepared sample into an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

MS Detection: Single Ion Monitoring (SIM) of the specific m/z values for the fatty acids of interest and the deuterated internal standard.

-

Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualization of Workflows and Pathways

Analytical Workflow

The following diagram illustrates the general workflow for the quantification of fatty acids using tridecanoic acid-d2 as an internal standard.

Metabolic Pathway

Tridecanoic acid is an odd-chain saturated fatty acid. Its metabolism differs from that of even-chain fatty acids, as its β-oxidation yields propionyl-CoA in the final step, which has anaplerotic properties, meaning it can replenish intermediates of the Tricarboxylic Acid (TCA) cycle.[2]

References

A Technical Guide to the Synthesis and Isotopic Purity of Tridecanoic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Tridecanoic acid-d2, a valuable tool in metabolic research, drug development, and as an internal standard for quantitative analysis. This document details a robust and environmentally friendly synthetic protocol, alongside rigorous analytical methodologies for the determination of isotopic enrichment.

Introduction

Tridecanoic acid-d2 (2,2-dideuteriotridecanoic acid) is a stable isotope-labeled fatty acid that serves as a crucial tracer in metabolic studies and as an internal standard in mass spectrometry-based quantification of lipids. The introduction of two deuterium atoms at the alpha-position to the carboxyl group provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled counterpart without significantly altering its physicochemical properties. This guide outlines a practical synthetic route and the subsequent analytical procedures to ensure high isotopic purity, a critical factor for its application in sensitive analytical assays.

Synthesis of Tridecanoic Acid-d2

A general, mild, and efficient method for the synthesis of α-deuterated carboxylic acids involves the hydrogen/deuterium exchange and subsequent decarboxylation of a corresponding malonic acid derivative in the presence of deuterium oxide (D₂O)[1]. This approach avoids the use of harsh reagents and organic solvents, making it an environmentally friendly option.

Synthetic Workflow

The synthesis of tridecanoic acid-d2 can be achieved from undecylmalonic acid. The workflow involves two main steps: the deuteration of the acidic proton of the malonic acid and the subsequent decarboxylation to yield the final product.

Caption: Synthetic workflow for Tridecanoic Acid-d2.

Experimental Protocol

Materials:

-

Undecylmalonic acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and purification

Procedure:

-

Deuteration: In a round-bottom flask, suspend undecylmalonic acid in deuterium oxide (D₂O).

-

The mixture is heated to reflux with stirring. The acidic protons on the α-carbon of the malonic acid readily exchange with deuterium from the D₂O. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the α-proton signal.

-

Decarboxylation: After complete H/D exchange, the temperature is maintained or slightly increased to facilitate decarboxylation. The loss of carbon dioxide from the deuterated malonic acid intermediate yields tridecanoic acid-d2.

-

Work-up and Purification: After cooling, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tridecanoic acid-d2.

-

Further purification can be achieved by recrystallization or column chromatography if necessary to achieve high chemical purity[1].

Isotopic Purity Analysis

The determination of the isotopic purity of the synthesized tridecanoic acid-d2 is paramount. This is typically achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing isotopic enrichment. The fatty acid is first derivatized, commonly to its methyl ester (FAME), to enhance its volatility for GC analysis[2].

Caption: Workflow for isotopic purity analysis by GC-MS.

Derivatization to Fatty Acid Methyl Ester (FAME):

-

Dissolve a small amount of the synthesized tridecanoic acid-d2 in a solution of 14% boron trifluoride in methanol.

-

Heat the mixture in a sealed vial at 60-100°C for a specified time (e.g., 30 minutes).

-

After cooling, add water and extract the FAME with hexane.

-

The hexane layer is collected and may be dried before GC-MS analysis.

GC-MS Analysis:

-

Injection: Inject the FAME sample into the GC-MS system.

-

Separation: A capillary GC column is used to separate the methyl tridecanoate from any impurities.

-

Detection: The mass spectrometer is operated in electron ionization (EI) or chemical ionization (CI) mode. The mass spectrum will show the molecular ion peak and characteristic fragment ions.

-

Isotopic Purity Calculation: The isotopic purity is determined by analyzing the relative abundances of the molecular ions corresponding to the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) species. The isotopic enrichment is calculated as the percentage of the d2 species relative to the sum of all isotopic species (d0, d1, d2). Corrections for the natural abundance of ¹³C should be applied for accurate determination[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a direct method to assess the degree of deuteration at the α-position.

-

Sample Preparation: Dissolve a precisely weighed amount of the synthesized tridecanoic acid-d2 in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Analysis: In the spectrum of unlabeled tridecanoic acid, the α-protons appear as a triplet. In the spectrum of tridecanoic acid-d2, the intensity of this triplet will be significantly reduced. The percentage of deuteration can be calculated by comparing the integration of the residual α-proton signal to the integration of a non-deuterated signal in the molecule, such as the terminal methyl group protons[3][4].

Data Presentation

The quantitative data for the synthesis and analysis of tridecanoic acid-d2 should be presented in a clear and structured manner.

| Parameter | Expected Value | Analytical Method |

| Chemical Purity | >98% | GC-FID, ¹H NMR |

| Isotopic Purity (d2) | >98 atom % D | GC-MS |

| Yield | 83-94%[1] | Gravimetric |

| ¹H NMR (CDCl₃, ppm) | δ 2.35 (t, reduced intensity) | ¹H NMR Spectroscopy |

| Mass Spectrum (EI) | [M]⁺ at m/z corresponding to C₁₃H₂₄D₂O₂ | GC-MS |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and isotopic purity assessment of tridecanoic acid-d2. The described malonic acid-based synthesis offers a green and efficient route to this valuable labeled compound. Rigorous analysis by GC-MS and ¹H NMR is essential to confirm the high isotopic enrichment required for its intended applications in metabolic research and quantitative analysis. Adherence to these protocols will enable researchers to confidently produce and utilize high-purity tridecanoic acid-d2 in their studies.

References

- 1. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tridecanoic acid(638-53-9) 1H NMR [m.chemicalbook.com]

A Technical Guide to High-Purity Deuterated Tridecanoic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity deuterated Tridecanoic acid, a critical tool in modern analytical and pharmaceutical research. This document outlines the commercial sources, key specifications, and detailed methodologies for the application of this stable isotope-labeled compound, particularly its role as an internal standard in quantitative mass spectrometry.

Introduction to Deuterated Tridecanoic Acid

Tridecanoic acid is a 13-carbon saturated fatty acid. Its deuterated forms, such as Tridecanoic acid-d2 and Tridecanoic acid-d25, are stable isotope-labeled analogs where one or more hydrogen atoms have been replaced by deuterium. This substitution results in a compound that is chemically identical to its natural counterpart but has a higher molecular weight. This key characteristic makes deuterated Tridecanoic acid an ideal internal standard for stable isotope dilution assays, a powerful technique for precise and accurate quantification of analytes in complex biological matrices.[1] The use of such standards is crucial for correcting variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.

The primary application of high-purity deuterated Tridecanoic acid is in quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). In these methods, a known amount of the deuterated standard is spiked into a sample. The ratio of the endogenous analyte to the deuterated internal standard is then measured, allowing for accurate quantification that is robust to variations in sample handling and instrument response.

Commercial Suppliers and Specifications

A variety of commercial suppliers offer high-purity deuterated Tridecanoic acid in different isotopic labeling schemes. The choice of supplier and specific product often depends on the required isotopic enrichment, chemical purity, and the specific application. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Enrichment | Chemical Purity |

| CDN Isotopes | Tridecanoic-2,2-d2 Acid | 64118-44-1 | CH₃(CH₂)₁₀CD₂COOH | 98 atom % D | - |

| LGC Standards | Tridecanoic-2,2-d2 Acid | 64118-44-1 | C₁₃D₂H₂₄O₂ | 98 atom % D | min 98% |

| Sigma-Aldrich | Tridecanoic-2,2-d2 acid | 64118-44-1 | CH₃(CH₂)₁₀CD₂CO₂H | 98 atom % D | - |

| MedchemExpress | N-Tridecanoic acid-d2 | 64118-44-1 | C₁₃H₂₄D₂O₂ | - | 99.86% |

| FB Reagents | Tridecanoic Acid-d25 | 88170-22-3 | C₁₃HD₂₅O₂ | ≥ 98% | - |

| MedchemExpress | N-Tridecanoic acid-d25 | - | C₁₃HD₂₅O₂ | - | 99.16% |

Conceptual Framework and Experimental Workflow

The use of deuterated internal standards is a cornerstone of quantitative mass spectrometry. The following diagrams illustrate the logical principle behind this technique and a typical experimental workflow.

Experimental Protocols

The following sections provide detailed methodologies for the quantification of Tridecanoic acid in biological samples using its deuterated analog as an internal standard. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

LC-MS/MS Method for Free Fatty Acid Quantification in Plasma

This protocol is adapted from methods for the analysis of polyunsaturated fatty acids and can be applied to Tridecanoic acid.[2]

1. Materials and Reagents:

-

Tridecanoic acid-d2 (or other deuterated variant) as internal standard (IS)

-

Unlabeled Tridecanoic acid for calibration standards

-

HPLC-grade acetonitrile, water, isopropanol, and hexane

-

Ammonium acetate

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes and autosampler vials

2. Preparation of Stock Solutions and Standards:

-

Internal Standard Stock Solution: Prepare a stock solution of Tridecanoic acid-d2 in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

-

Calibration Standard Stock Solution: Prepare a stock solution of unlabeled Tridecanoic acid in the same solvent at 1 mg/mL.

-

Working Solutions: Prepare a series of calibration standards by serial dilution of the stock solution. The concentration range should encompass the expected concentration of the analyte in the samples. Prepare a working internal standard solution at a concentration that will yield a robust signal in the mass spectrometer.

3. Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

For lipid extraction, add 1 mL of a hexane/isopropanol mixture (3:2, v/v).[2]

-

Vortex the tubes vigorously for 1 minute.

-

Place the tubes at -20°C for 10 minutes to facilitate protein precipitation.[2]

-

Centrifuge at 14,000 x g at 4°C for 5 minutes.[2]

-

Transfer the supernatant to a clean glass tube and dry under a stream of nitrogen.[2]

-

Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC System: A reverse-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of acetonitrile, water, and a modifier like ammonium acetate to improve ionization. For example, a mobile phase of 90% acetonitrile, 10% water, and 2 mM ammonium acetate can be effective.[2]

-

Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Tridecanoic acid and its deuterated standard need to be determined by direct infusion or by using predicted values.

GC-MS Method for Total Fatty Acid Analysis (as FAMEs)

This protocol involves the hydrolysis of esterified fatty acids and derivatization to fatty acid methyl esters (FAMEs) for analysis by GC-MS.

1. Materials and Reagents:

-

Tridecanoic acid-d2 as internal standard

-

Reagents for FAME derivatization (e.g., methanolic HCl or boron trifluoride in methanol)

-

Hexane or iso-octane for extraction

-

Sodium chloride solution

-

Anhydrous sodium sulfate

2. Sample Preparation and Derivatization:

-

To a known amount of sample (e.g., tissue homogenate or plasma), add a known amount of the Tridecanoic acid-d2 internal standard.

-

Perform lipid extraction using a method like Folch or Bligh and Dyer.

-

After extraction and drying of the lipid extract, add the derivatization reagent (e.g., 1 mL of 1.5% sulfuric acid in anhydrous methanol).[3]

-

Heat the sample at 100°C for 1 hour in a sealed vial.[3]

-

After cooling, add a saturated sodium chloride solution and extract the FAMEs with hexane or iso-octane.[3]

-

The organic layer is then collected, dried over anhydrous sodium sulfate, and transferred to a GC vial for analysis.

3. GC-MS Analysis:

-

GC System: A capillary column suitable for FAME analysis (e.g., a polar column like those with a high cyanopropyl content) is used.

-

Carrier Gas: Helium is typically used.

-

Injection: Splitless injection is often employed for trace analysis.

-

Oven Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode, monitoring characteristic ions for Tridecanoic acid methyl ester and its deuterated counterpart.

Conclusion

High-purity deuterated Tridecanoic acid is an indispensable tool for researchers in various scientific disciplines, particularly in the fields of metabolomics, lipidomics, and pharmaceutical development. Its use as an internal standard in mass spectrometry-based quantitative methods enables the generation of highly accurate and precise data. This guide provides a comprehensive overview of the commercial availability of this compound and detailed protocols for its application, serving as a valuable resource for scientists aiming to implement robust analytical methodologies in their research. Careful consideration of the choice of deuterated standard and optimization of the analytical method are crucial for achieving reliable results.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Preparation - Fatty Acid Methyl Ester (FAME) | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

The Anaplerotic Role of Odd-Chain Fatty Acids in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odd-chain fatty acids (OCFAs), particularly the saturated fatty acids pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are emerging from the shadow of their even-chain counterparts as significant players in metabolic research. Once considered minor components of the human lipidome, a growing body of evidence now links higher circulating levels of OCFAs with a reduced risk of major metabolic diseases, including type 2 diabetes (T2D) and cardiovascular disease. Their unique metabolism, culminating in the production of propionyl-CoA, offers an anaplerotic pathway to replenish Krebs cycle intermediates, a mechanism distinct from the purely ketogenic fate of even-chain fatty acids. This guide provides an in-depth technical overview of the current understanding of OCFAs, focusing on their metabolism, their role as biomarkers, quantitative effects on metabolic health, and the underlying molecular mechanisms, with a focus on key signaling pathways like AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR). Detailed experimental protocols and data are presented to equip researchers with the knowledge to investigate this promising class of fatty acids.

Introduction to Odd-Chain Fatty Acids

Odd-chain fatty acids are characterized by a hydrocarbon tail with an odd number of carbon atoms. While present in human tissues at much lower concentrations than even-chain fatty acids, C15:0 and C17:0 are consistently detected in plasma and cell membranes.[1] Their primary external sources are dietary, predominantly from dairy fat, ruminant meats, and certain types of fish.[2] Historically, their low abundance led to them being used merely as internal standards in fatty acid analysis.[2] However, large-scale prospective cohort studies have revealed a consistent inverse association between circulating levels of C15:0 and C17:0 and the incidence of cardiometabolic diseases, sparking significant research interest.[3][4]

The Unique Metabolism of Odd-Chain Fatty Acids: An Anaplerotic Pathway

The metabolic fate of OCFAs is a key differentiator from even-chain fatty acids. While both undergo β-oxidation, the final cycle of OCFA breakdown yields one molecule of propionyl-CoA (a 3-carbon unit) and one molecule of acetyl-CoA (a 2-carbon unit). In contrast, even-chain fatty acids produce only acetyl-CoA.

This terminal propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA. Succinyl-CoA is a direct intermediate of the Krebs (TCA) cycle. This process, known as anaplerosis, replenishes the pool of TCA cycle intermediates, which can be depleted during high rates of biosynthesis or energy demand. This pathway highlights a potential mechanism by which OCFAs can influence glucose metabolism and cellular energy status.

Quantitative Data on OCFA and Metabolic Health

Epidemiological and clinical studies have provided quantitative evidence supporting the beneficial roles of OCFAs. Meta-analyses of prospective cohort studies consistently show a reduced risk of developing type 2 diabetes with higher circulating levels of C15:0 and C17:0. Furthermore, initial human intervention trials with C15:0 supplementation suggest positive effects on metabolic and liver health markers.

Table 1: Association between Circulating Odd-Chain Fatty Acids and Type 2 Diabetes Risk

| Fatty Acid | Comparison | Pooled Relative Risk (95% CI) | Reference |

|---|---|---|---|

| C15:0 | Per Standard Deviation Increase | 0.86 (0.76–0.98) | [4] |

| C17:0 | Per Standard Deviation Increase | 0.76 (0.59–0.97) | [4] |

| C15:0 | Top vs. Bottom Tertile | 0.78 (0.69-0.88) | [3] |

| C17:0 | Top vs. Bottom Tertile | 0.68 (0.57-0.82) | [3] |

CI: Confidence Interval. A relative risk below 1.0 indicates a reduced risk.

Table 2: Effects of C15:0 Supplementation in a Human Randomized Controlled Trial

| Parameter | Intervention Group | Placebo Group | P-value | Reference |

|---|---|---|---|---|

| Change in Plasma C15:0 (µg/mL) | +2.07 (adjusted mean increase) | - | 0.003 | [5] |

| Change in Alanine Aminotransferase (U/L) * | -29 | - | 0.001 | [5] |

| Change in Aspartate Aminotransferase (U/L) * | -6 | - | 0.014 | [5] |

| Change in Hemoglobin (g/dL) * | +0.60 | - | 0.010 | [5] |

Data from a subgroup analysis of participants who achieved a post-treatment plasma C15:0 level >5 µg/mL. The intervention was 200 mg/day of C15:0 for 12 weeks in young adults with overweight or obesity.[5]

Molecular Mechanisms: Signaling Pathway Modulation

Recent research has begun to uncover the molecular mechanisms through which OCFAs exert their metabolic benefits. A key target appears to be the cellular energy sensor, AMP-activated protein kinase (AMPK).

Activation of AMPK

Studies in vitro have shown that C15:0 can directly activate AMPK.[6][7] AMPK activation is a central node in metabolic regulation, promoting a shift from anabolic (energy-consuming) to catabolic (energy-producing) processes. Activated AMPK enhances glucose uptake and fatty acid oxidation while inhibiting energy-intensive processes like lipid and protein synthesis. In skeletal muscle cells, C15:0 has been shown to promote glucose uptake via the AMPK-AS160 pathway.[6]

Inhibition of mTOR

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and anabolism. The AMPK and mTOR pathways are often reciprocally regulated. By activating AMPK, OCFAs can lead to the inhibition of the mTORC1 complex.[7] This inhibition occurs through at least two mechanisms: direct phosphorylation of the mTORC1 component Raptor by AMPK, and indirect inhibition via AMPK-mediated activation of the TSC2 tumor suppressor, which in turn inhibits Rheb, a critical activator of mTORC1. This inhibition of mTOR signaling can contribute to improved insulin sensitivity and reduced inflammation.

Key Experimental Protocols

Investigating the effects of OCFAs requires robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro experiments.

Protocol: Fatty Acid Treatment of Cultured Cells

This protocol describes the preparation of C15:0 for treating cultured cells, such as C2C12 myotubes or HepG2 hepatocytes, to study metabolic effects.

Materials:

-

Pentadecanoic acid (C15:0) powder

-

Ethanol (200 proof)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Cell culture medium (e.g., DMEM)

-

Sterile tubes and filters

Procedure:

-

Stock Solution Preparation: Prepare a 100 mM stock solution of C15:0 by dissolving it in 100% ethanol. Warm gently if necessary to fully dissolve.

-

BSA Conjugation:

-

Prepare a 10% (w/v) BSA solution in serum-free cell culture medium and warm to 37°C.

-

In a sterile tube, slowly add the C15:0 stock solution to the warm BSA solution while vortexing to achieve the desired final molar ratio (e.g., 5:1 C15:0 to BSA).

-

Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complexing.

-

-

Cell Treatment:

-

Dilute the C15:0-BSA complex in the appropriate cell culture medium to the desired final treatment concentrations (e.g., 25, 50, 100 µM).

-

A BSA-only solution (vehicle control) should be prepared by adding an equivalent volume of ethanol to the BSA solution.

-

Aspirate the old medium from the cells and replace it with the medium containing the C15:0-BSA complex or the vehicle control.

-

Incubate cells for the desired duration (e.g., 16-24 hours) before downstream analysis.

-

Protocol: Measurement of AMPK Activation via Western Blot

This protocol outlines the steps to measure the phosphorylation of AMPK and its downstream target Acetyl-CoA Carboxylase (ACC) as markers of its activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C, diluted according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Conclusion and Future Directions

The role of odd-chain fatty acids in metabolic research has transitioned from obscurity to a field of significant promise. The distinct anaplerotic metabolism of OCFAs, coupled with their ability to modulate key metabolic signaling pathways like AMPK and mTOR, provides a strong mechanistic basis for the protective associations observed in large-scale human studies. The quantitative data presented in this guide underscore their potential to positively influence markers of T2D and liver health.

Future research should focus on several key areas:

-

Larger Clinical Trials: Robust, large-scale randomized controlled trials are needed to confirm the therapeutic efficacy of C15:0 and C17:0 supplementation for preventing and managing metabolic diseases.

-

Dose-Response Studies: Determining the optimal dosage for physiological effects is critical for developing potential nutraceuticals or pharmaceuticals.

-

Expanded Mechanistic Studies: Further elucidation of the downstream targets of OCFA-mediated signaling is required to fully understand their pleiotropic effects.

-

Food Matrix Effects: Investigating how the consumption of OCFA-rich foods versus purified supplements impacts bioavailability and metabolic outcomes is an important area for nutritional science.

References

- 1. mdpi.com [mdpi.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Biomarkers of fatty acids and risk of type 2 diabetes: a systematic review and meta-analysis of prospective cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Circulating Saturated Fatty Acids and Incident Type 2 Diabetes: A Systematic Review and Meta-Analysis [mdpi.com]

- 5. Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Deuterium-Labeled Fatty Acids for Metabolic Tracing Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deuterium-labeled fatty acids are powerful tools for tracing the metabolic fate of lipids in vivo and in vitro. As stable, non-radioactive isotopes, they offer a safe and effective means to quantitatively assess dynamic processes such as de novo lipogenesis (DNL), fatty acid oxidation (FAO), and the incorporation of fatty acids into complex lipids. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques for utilizing deuterium-labeled fatty acids in metabolic research and drug development. By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can track the journey of these fatty acids through various metabolic pathways, providing invaluable insights into cellular and whole-body lipid metabolism. This guide is intended to serve as a practical resource for scientists seeking to employ these powerful techniques in their research.

Core Concepts in Deuterium-Based Metabolic Tracing

Stable isotope tracers, particularly those labeled with deuterium (²H), have become a gold-standard for studying lipid metabolism. The fundamental principle involves introducing a known amount of a deuterium-labeled substrate into a biological system and monitoring its incorporation into various metabolic products over time. The choice of tracer depends on the specific metabolic pathway under investigation.

-

De Novo Lipogenesis (DNL): DNL is the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. The most common method for measuring DNL is through the administration of deuterated water (D₂O). The deuterium from D₂O is incorporated into newly synthesized fatty acids via NADPH and acetyl-CoA. By measuring the deuterium enrichment in fatty acids, the rate of their synthesis can be quantified.[1][2]

-

Fatty Acid Oxidation (FAO): FAO is the process of breaking down fatty acids to produce energy. To measure FAO, a specific deuterium-labeled fatty acid, such as d₃₁-palmitate, is administered. As the fatty acid is oxidized, the deuterium atoms are released and incorporated into the body's water pool. By measuring the deuterium enrichment in body water (e.g., in plasma or urine), the rate of fatty acid oxidation can be determined.[3][4]

-

Fatty Acid Uptake and Esterification: Deuterium-labeled fatty acids can also be used to trace their uptake by tissues and their incorporation into complex lipids like triglycerides and phospholipids. This provides insights into lipid storage and membrane synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments using deuterium-labeled fatty acids.

Protocol 1: Measurement of De Novo Lipogenesis (DNL) using Deuterated Water (D₂O)

This protocol describes an in vivo method for quantifying DNL in tissues such as the liver and adipose tissue.[5][6][7]

1. Preparation and Administration of D₂O:

-

To avoid experimental variation, prepare a sufficient volume of 0.9% saline using 99.9% D₂O for all subjects for the duration of the experiment.

-

Administer a priming dose of D₂O via intraperitoneal (IP) injection to rapidly achieve a target body water enrichment of 2-5%.[8] The exact amount should be calculated based on the estimated total body water of the subject.

-

Provide deuterated drinking water (typically 4-8% D₂O) to maintain a stable body water enrichment throughout the study period.

2. Sample Collection:

-

Collect baseline blood samples prior to D₂O administration.

-

Collect blood samples at regular intervals (e.g., 4, 8, 12, 24 hours) post-administration.

-

At the end of the study, collect tissues of interest (e.g., liver, adipose tissue) and flash-freeze them in liquid nitrogen.

-

Process blood samples to separate plasma by centrifugation at 10,000 x g for 10 minutes at 4°C.[5] Store plasma and tissues at -80°C until analysis.

3. Lipid Extraction and Derivatization:

-

Lipid Extraction:

-

Homogenize tissue samples in a mixture of methanol, water, and chloroform.[5]

-

Centrifuge to separate the organic and aqueous layers. The lower organic phase contains the lipids.

-

-

Saponification:

-

Evaporate the organic solvent and resuspend the lipid extract in a methanolic potassium hydroxide (KOH) solution.

-

Heat the mixture to hydrolyze the fatty acids from complex lipids.

-

-

Fatty Acid Methyl Ester (FAME) Preparation:

4. Measurement of Body Water Enrichment:

-

Determine the deuterium enrichment of body water from plasma samples using the acetone exchange method.[5]

-

Incubate a small volume of plasma with a solution of sodium hydroxide (NaOH) and acetone.

-

The deuterium from the water will exchange with the hydrogen atoms on acetone.

-

Analyze the deuterated acetone by gas chromatography-mass spectrometry (GC-MS).

-

Generate a standard curve using known concentrations of D₂O to quantify the enrichment in the plasma samples.[5]

-

5. GC-MS Analysis of FAMEs:

-

Analyze the FAMEs by GC-MS to determine the mass isotopomer distribution of the fatty acids.

-

Use a suitable GC column (e.g., DB-Wax) and a temperature gradient to separate the different FAMEs.[9]

-

Operate the mass spectrometer in electron ionization (EI) mode and collect data in selected ion monitoring (SIM) mode to monitor the different isotopologues of the fatty acids of interest (e.g., palmitate).

6. Calculation of Fractional DNL:

-

The fractional synthesis rate (FNS) of a specific fatty acid is calculated using the following formula:

-

FNS = (EM₁ / (p * N))

-

Where EM₁ is the excess molar enrichment of the M+1 isotopologue of the fatty acid, p is the deuterium enrichment of the body water, and N is the number of exchangeable hydrogens on the fatty acid molecule (a theoretical value, e.g., ~22 for palmitate).[5]

-

-

The absolute amount of newly synthesized fatty acid can then be calculated by multiplying the FNS by the total amount of that fatty acid in the tissue.

Protocol 2: Measurement of Fatty Acid Oxidation (FAO) using Deuterated Palmitate

This protocol outlines a method for measuring dietary fat oxidation using d₃₁-palmitate.[4]

1. Tracer Administration:

-

Administer a known amount of d₃₁-palmitic acid (e.g., 15 mg/kg body weight) orally, typically mixed with a liquid meal to ensure absorption.[4]

2. Sample Collection:

-

Collect baseline urine or plasma samples before tracer administration.

-

Collect subsequent urine or plasma samples at various time points (e.g., 2, 4, 6, 8, and 10 hours) after administration.

3. Sample Preparation and Analysis:

-

Determine the deuterium enrichment in the body water (from urine or plasma) using an isotope ratio mass spectrometer (IRMS) after combustion of the sample to hydrogen gas.[3]

4. Calculation of Fatty Acid Oxidation:

-

The cumulative recovery of the deuterium label in the body water pool provides a measure of the total amount of the administered fatty acid that has been oxidized over the collection period.

-

The advantage of this method is that it does not require a correction factor for isotope exchange in the TCA cycle, which is a limitation of using ¹³C-labeled fatty acids.[4]

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative parameters from representative studies using deuterium-labeled fatty acids.

Table 1: Parameters for De Novo Lipogenesis (DNL) Studies using D₂O

| Parameter | Value | Species/Model | Tissue | Reference |

| D₂O Priming Dose | 28 ml/kg body weight (IP) | Mouse | - | [8] |

| Body Water Enrichment | ~3.0–3.5% | Mouse | Plasma | [8] |

| Time to Plateau Enrichment | ~12 hours | Human | Plasma VLDL-TGFA | [2] |

| Daily TGFA Synthesis (Normal Diet) | ~2 g/day | Human | Plasma VLDL | [2] |

| Calculated N for Palmitate | 22 | - | - | [5] |

Table 2: Parameters for Fatty Acid Oxidation (FAO) Studies using Deuterated Palmitate

| Parameter | Value | Species/Model | Tracer | Reference |

| d₃₁-Palmitic Acid Dose | 15 mg/kg | Human | d₃₁-Palmitic Acid | [4] |

| ¹³C-Palmitic Acid Dose (for comparison) | 10 mg/kg | Human | [1-¹³C]-Palmitic Acid | [4] |

| Recovery of d₃₁-Palmitic Acid (10h) | 13.2 ± 7.7% | Human | d₃₁-Palmitic Acid | [4] |

| Recovery of ¹³C-Palmitic Acid (10h, uncorrected) | 6.4 ± 3.6% | Human | [1-¹³C]-Palmitic Acid | [4] |

| Mean Dietary Fat Oxidation | 16 ± 6% | Human | d₃₁-Palmitate | [3] |

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows.

Signaling Pathways

Caption: De Novo Lipogenesis Pathway from Glucose.

Caption: Fatty Acid Oxidation and Deuterium Release.

Experimental Workflows

Caption: Workflow for De Novo Lipogenesis Measurement.

Caption: Workflow for Fatty Acid Oxidation Measurement.

Applications in Drug Development

The use of deuterium-labeled compounds, including fatty acids, is a valuable strategy in drug discovery and development.[12][13][14]

-

Pharmacokinetic (PK) Studies: Deuterated compounds can be used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of a drug without the need for radiolabeling.[14] By co-administering a deuterated and non-deuterated version of a drug, their relative metabolic fates can be precisely determined.

-

Target Engagement and Flux Analysis: Deuterium-labeled metabolic substrates can be used to assess the effect of a drug on a specific metabolic pathway. For example, a drug designed to inhibit DNL can be tested by measuring the reduction in deuterium incorporation into fatty acids from D₂O in the presence of the drug.

-

Improving Drug Properties (Deuterium Switching): Replacing hydrogen with deuterium at a site of metabolic breakdown can slow down the rate of drug metabolism, a phenomenon known as the "kinetic isotope effect."[13] This can lead to improved pharmacokinetic profiles, such as a longer half-life, reduced dosing frequency, and potentially lower toxicity by decreasing the formation of reactive metabolites.[12] Deutetrabenazine, the first FDA-approved deuterated drug, exemplifies the success of this approach.[12]

Conclusion

Deuterium-labeled fatty acids are indispensable tools for quantitative metabolic research. They provide a safe and robust method for dissecting the complexities of lipid metabolism in health and disease. The detailed protocols and conceptual frameworks presented in this guide offer a starting point for researchers and drug development professionals to design and execute their own metabolic tracing studies. As analytical technologies continue to advance, the precision and scope of deuterium-based metabolic tracing are expected to expand, further enhancing our understanding of metabolic regulation and facilitating the development of novel therapeutics.

References

- 1. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tracing lipogenesis in humans using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. metsol.com [metsol.com]

- 4. metsol.com [metsol.com]

- 5. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter [mdpi.com]

- 12. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. hwb.gov.in [hwb.gov.in]

Tracing Bacterial Metabolism: An In-depth Technical Guide to the Applications of Tridecanoic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a cornerstone of metabolic flux analysis, providing an unparalleled window into the intricate network of biochemical pathways.[1] Among the various tracers, deuterium-labeled compounds, such as Tridecanoic acid-d2 (d2-C13:0), offer a powerful tool for investigating fatty acid metabolism.[2] This technical guide explores the applications of Tridecanoic acid-d2 in bacterial metabolism studies. While direct literature on Tridecanoic acid-d2 is emerging, the principles and methodologies are well-established through studies of other deuterated and odd-chain fatty acids (OCFAs).[3][4] This document will serve as a comprehensive resource, detailing the core concepts, experimental protocols, and data interpretation relevant to the use of d2-C13:0 as a metabolic probe in bacteria.

Odd-chain fatty acids are of particular interest as their metabolism is intrinsically linked to the central carbon metabolism through the precursor and breakdown product, propionyl-CoA.[5][6] By tracing the fate of the deuterium label from Tridecanoic acid-d2, researchers can elucidate the dynamics of fatty acid uptake, degradation (β-oxidation), and incorporation into complex lipids. This information is critical for understanding bacterial physiology, identifying novel antibiotic targets, and engineering metabolic pathways for biotechnological applications.

Core Concepts in Tracing with Tridecanoic Acid-d2

The utility of Tridecanoic acid-d2 as a metabolic tracer hinges on the ability to introduce it into a bacterial culture and subsequently detect the deuterium label in various metabolic products. Bacteria can uptake exogenous fatty acids and either break them down for energy and carbon or incorporate them into their cellular lipids.[7]

1. Uptake and Activation: Exogenous fatty acids are transported across the bacterial cell membrane. Once inside, they are activated to their acyl-CoA thioesters (e.g., Tridecanoyl-CoA) for entry into metabolic pathways.[7]

2. β-Oxidation Pathway: In the presence of appropriate inducers and absence of catabolite repression, bacteria can degrade Tridecanoyl-CoA via the β-oxidation cycle.[8] Since Tridecanoic acid is an odd-chain fatty acid, its complete degradation yields multiple molecules of acetyl-CoA and one molecule of propionyl-CoA.[9] The deuterium label can be traced through these intermediates into other pathways, such as the tricarboxylic acid (TCA) cycle.

3. Incorporation into Lipids: Bacteria can also utilize exogenous fatty acids for the synthesis of phospholipids, the primary components of their cell membranes.[10] Tridecanoic acid-d2 can be directly incorporated or elongated/modified before incorporation. Tracking the d2 label into the phospholipid fraction provides insights into membrane biogenesis and remodeling.

Experimental Workflow for Tracing Tridecanoic Acid-d2 Metabolism

A typical stable isotope tracing experiment with Tridecanoic acid-d2 involves several key stages, from bacterial culture to mass spectrometric analysis.

Caption: Generalized workflow for a bacterial stable isotope tracing experiment using Tridecanoic acid-d2.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for the specific bacterial species and experimental goals.

Protocol 1: Bacterial Culturing and Labeling

-

Prepare Growth Medium: Prepare the appropriate minimal or rich medium for the bacterial species of interest. For controlled experiments, a minimal medium with a defined carbon source is often preferred to avoid confounding fatty acids from complex media components.

-

Inoculation and Growth: Inoculate the medium with a starter culture of the bacteria and grow to the mid-exponential phase (e.g., OD600 of 0.4-0.6).

-

Labeling: Prepare a sterile stock solution of Tridecanoic acid-d2 in a suitable solvent (e.g., ethanol). Add the labeled fatty acid to the culture to a final concentration typically in the range of 50-200 µM. An equivalent volume of the solvent should be added to a control culture.

-

Time-Course Sampling: Incubate the cultures under appropriate conditions. Collect cell pellets at various time points (e.g., 0, 1, 2, 4, 8 hours) to monitor the dynamics of uptake and metabolism.

Protocol 2: Lipid Extraction and Derivatization

This protocol is adapted from standard methods for bacterial fatty acid analysis.[11]

-

Cell Harvesting and Quenching:

-

Harvest 1-5 mL of bacterial culture by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

-

Immediately quench metabolic activity by resuspending the cell pellet in ice-cold saline or methanol.

-

-

Internal Standard:

-

Add a known amount of an internal standard, such as a non-native odd-chain fatty acid (e.g., Pentadecanoic acid, C15:0) or a different deuterated fatty acid not expected to be a metabolite of d2-C13:0. This is crucial for accurate quantification.[11]

-

-

Lipid Extraction (Acid Derivatization for Total Fatty Acids):

-

To the cell pellet, add 0.5 mL of anhydrous 1.25 M HCl in methanol.

-

Cap the tube tightly and heat at 80°C for 1 hour to simultaneously extract and methylate all fatty acids (both free and bound) to fatty acid methyl esters (FAMEs).

-

Cool the sample to room temperature.

-

-

FAME Extraction:

-

Add 0.5 mL of hexane and vortex vigorously for 1 minute.

-

Centrifuge at 3,000 x g for 1 minute to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

-

Protocol 3: GC-MS Analysis of FAMEs

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Column: A moderately polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm) is suitable for separating FAMEs.[11]

-

GC Method:

-

Injection: 1 µL of the hexane extract, typically with a split ratio (e.g., 10:1).

-

Oven Program: Start at a low temperature (e.g., 100°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and hold. This program should be optimized to resolve the FAMEs of interest.

-

-

MS Method:

-

Ionization: Electron Impact (EI) is standard.

-

Acquisition Mode: Scan mode is used to obtain full mass spectra for identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of specific ions.

-

-

Data Analysis:

-

Identify the FAME peaks based on their retention times and mass spectra by comparing them to standards and library databases.

-

Determine the mass isotopologue distribution for Tridecanoic acid methyl ester and its potential metabolites. The presence of a peak at m/z+2 compared to the unlabeled standard will indicate the incorporation of the deuterium label.

-

Calculate the isotopic enrichment by comparing the peak areas of the labeled and unlabeled isotopologues.

-

Potential Metabolic Pathways of Tridecanoic Acid-d2

The following diagram illustrates the potential metabolic fate of exogenously supplied Tridecanoic acid-d2 in a bacterium capable of fatty acid degradation and synthesis.

Caption: Potential metabolic fate of Tridecanoic acid-d2 in bacteria.

Quantitative Data Presentation

Quantitative data from stable isotope tracing experiments are crucial for determining metabolic fluxes. Data should be presented in a clear, tabular format to allow for easy comparison across different conditions or time points.

Table 1: Example Isotopic Enrichment in Fatty Acids after Incubation with Tridecanoic Acid-d2

| Fatty Acid | Time Point | % Labeled (M+2) | Fold Change from T=0 |

| C13:0 | 1 hr | 45.2 ± 3.1 | 45.2 |

| 4 hr | 25.8 ± 2.5 | 25.8 | |

| C15:0 | 1 hr | 2.1 ± 0.5 | - |

| 4 hr | 8.9 ± 1.2 | 4.2 | |

| C17:0 | 1 hr | 0.5 ± 0.1 | - |

| 4 hr | 3.4 ± 0.7 | 6.8 |

Note: This is hypothetical data for illustrative purposes. M+2 represents the isotopologue containing two deuterium atoms.

Table 2: Example Quantification of β-Oxidation Products

| Metabolite Pool | Isotopic Tracer | % Enrichment from Tracer |

| Propionyl-CoA | Tridecanoic acid-d2 | 15.6 ± 2.1 |

| Succinyl-CoA | Tridecanoic acid-d2 | 7.3 ± 1.5 |

| Acetyl-CoA | [U-13C]-Glucose | 85.4 ± 5.6 |

Note: This is hypothetical data for illustrative purposes. Comparing enrichment from different tracers can reveal the relative contributions of various substrates to central metabolic pools.

Conclusion

Tridecanoic acid-d2 is a valuable tool for dissecting the complexities of bacterial fatty acid metabolism. By employing the experimental workflows and analytical methods outlined in this guide, researchers can gain quantitative insights into the uptake, degradation, and biosynthetic fate of odd-chain fatty acids. This knowledge is fundamental to advancing our understanding of microbial physiology and has significant implications for the development of new antimicrobial strategies and the optimization of microbial cell factories. While the direct application of Tridecanoic acid-d2 is an emerging area, the robust methodologies established for other labeled fatty acids provide a clear and reliable path forward for its use in cutting-edge metabolic research.

References

- 1. researchgate.net [researchgate.net]

- 2. Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Microbial synthesis of functional odd-chain fatty acids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Degradation of Exogenous Fatty Acids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using Tridecanoic acid-d2 as an internal standard in GC-MS

An Application Note on the Use of Tridecanoic Acid-d2 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids in biological and pharmaceutical matrices is crucial for research, clinical diagnostics, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids due to its high sensitivity and selectivity. However, the complexity of sample matrices and the multi-step sample preparation process can introduce variability. To correct for these variations and ensure the accuracy and reliability of quantitative results, the use of an internal standard is essential.

Tridecanoic acid-d2 (d2-C13:0) is an ideal internal standard for the GC-MS analysis of fatty acids. As a deuterated analog of tridecanoic acid, it shares similar chemical and physical properties with the target analytes, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation. Its distinct mass-to-charge ratio (m/z) allows for its selective detection and quantification by the mass spectrometer without interfering with the analysis of the endogenous fatty acids. This application note provides a detailed protocol for the use of tridecanoic acid-d2 as an internal standard for the quantitative analysis of fatty acids in various sample types.

Principle of the Method

A known amount of tridecanoic acid-d2 is added to the sample at the beginning of the sample preparation process. The sample is then subjected to lipid extraction, followed by derivatization to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs). The FAMEs are then separated and quantified by GC-MS. The ratio of the peak area of each target fatty acid to the peak area of the tridecanoic acid-d2 internal standard is used to calculate the concentration of the fatty acid in the original sample. This ratiometric measurement corrects for any loss of analyte during sample processing and for variations in injection volume.

Experimental Protocols

Reagents and Materials

-

Tridecanoic acid-d2 (analytical standard grade)

-

Fatty acid standards for calibration curve

-

Solvents: Hexane, Chloroform, Methanol (HPLC grade)

-

Derivatization reagent: 14% Boron trifluoride in methanol (BF3-methanol)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Glassware: Screw-cap test tubes with PTFE liners, volumetric flasks, pipettes

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., DB-23, HP-88)

Sample Preparation and Lipid Extraction

The choice of extraction method may vary depending on the sample matrix. The Folch method is a widely used "gold standard" for lipid extraction[1].

-

Sample Homogenization : Homogenize solid samples (e.g., tissues) in a suitable solvent. For liquid samples (e.g., plasma), use a measured volume directly.

-

Internal Standard Spiking : Add a known amount of tridecanoic acid-d2 internal standard solution in methanol to each sample, quality control sample, and calibration standard.

-

Lipid Extraction (Folch Method) :

-

To the spiked sample, add a 2:1 (v/v) mixture of chloroform:methanol to achieve a final volume 20 times that of the sample volume[1].

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the layers.

-

Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

-

-

Drying : Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Derivatization is a critical step to increase the volatility of the fatty acids for GC analysis. Acid-catalyzed esterification using BF3-methanol is a common and effective method[2].

-

To the dried lipid extract, add 2 mL of 14% BF3-methanol solution[2].

-

Tightly cap the tube and heat at 60°C for 30 minutes in a water bath or heating block.

-

Cool the tube to room temperature.

-

Add 1 mL of saturated NaCl solution and 2 mL of hexane.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Transfer the final extract to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters that may need to be optimized for your specific instrument and application.

-

Gas Chromatograph (GC) :

-

Column : DB-23 (50% cyanopropyl)-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector : Splitless mode, 250°C

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program :

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 180°C

-

Ramp 2: 5°C/min to 220°C, hold for 10 minutes

-

-

-

Mass Spectrometer (MS) :

-

Ionization Mode : Electron Ionization (EI) at 70 eV

-

Acquisition Mode : Selected Ion Monitoring (SIM)

-

Ions to Monitor :

-

Target Fatty Acids : Monitor characteristic ions for each FAME.

-

Tridecanoic acid-d2 methyl ester : Monitor the molecular ion and key fragment ions (e.g., m/z 244 for the molecular ion of methyl tridecanoate-d2). The exact ions should be determined by analyzing a standard of tridecanoic acid-d2 methyl ester.

-

-

Data Analysis and Quantification

-

Peak Identification : Identify the peaks of the target FAMEs and the tridecanoic acid-d2 methyl ester based on their retention times and selected ions.

-

Calibration Curve : Prepare a series of calibration standards containing known concentrations of the target fatty acids and a constant concentration of the tridecanoic acid-d2 internal standard. Process these standards alongside the samples.

-

Quantification : Calculate the ratio of the peak area of each target fatty acid to the peak area of the tridecanoic acid-d2 internal standard. Plot this ratio against the concentration of the fatty acid to generate a calibration curve. Determine the concentration of the fatty acids in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables provide representative quantitative data for a GC-MS method for fatty acid analysis using a deuterated internal standard. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and method parameters.

Table 1: Calibration Curve Parameters

| Fatty Acid | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| Myristic Acid (C14:0) | 0.1 - 100 | > 0.999 |

| Palmitic Acid (C16:0) | 0.1 - 100 | > 0.999 |

| Stearic Acid (C18:0) | 0.1 - 100 | > 0.999 |

| Oleic Acid (C18:1) | 0.1 - 100 | > 0.999 |

| Linoleic Acid (C18:2) | 0.1 - 100 | > 0.999 |

Note: Data is representative of typical performance for fatty acid analysis by GC-MS and is based on similar validated methods.

Table 2: Method Detection and Quantification Limits

| Fatty Acid | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Myristic Acid (C14:0) | 0.02 | 0.06 |

| Palmitic Acid (C16:0) | 0.02 | 0.07 |

| Stearic Acid (C18:0) | 0.03 | 0.09 |

| Oleic Acid (C18:1) | 0.03 | 0.10 |

| Linoleic Acid (C18:2) | 0.04 | 0.12 |

Note: LOD and LOQ values are estimates based on signal-to-noise ratios of 3:1 and 10:1, respectively, from validated methods for fatty acid analysis.

Table 3: Recovery and Precision

| Fatty Acid | Spiked Concentration (µg/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Palmitic Acid (C16:0) | 10 | 95 - 105 | < 5 |

| Oleic Acid (C18:1) | 10 | 92 - 108 | < 7 |

Note: Recovery and precision are demonstrated by spiking known amounts of fatty acids into a representative sample matrix and analyzing multiple replicates.

Visualizations

Caption: Experimental workflow for fatty acid analysis using Tridecanoic acid-d2.

Caption: Logical relationship for quantification using an internal standard.

Conclusion